molecular formula C20H16ClF3N4O3S B12385293 Dgk|AE-IN-3

Dgk|AE-IN-3

Cat. No.: B12385293
M. Wt: 484.9 g/mol
InChI Key: VYMXJSJFDJTKHK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Dgk|AE-IN-3 involves several steps, starting with the preparation of diacylglycerol. The diacylglycerol is then phosphorylated using specific reagents and conditions to produce phosphatidic acid. Industrial production methods often involve the use of ATP acyl phosphate activity-based probes and quantitative mass spectrometry to define ATP and small-molecule binding motifs of representative members from all five DGK subtypes . This process ensures the high purity and specificity of the compound.

Chemical Reactions Analysis

Dgk|AE-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipase C, which cleaves phosphoinositol 4,5-bisphosphate into diacylglycerol and inositol 1,4,5-triphosphate . The major products formed from these reactions include phosphatidic acid and other lipid signaling molecules. These reactions are crucial for the compound’s role in cellular signaling and regulation.

Properties

Molecular Formula

C20H16ClF3N4O3S

Molecular Weight

484.9 g/mol

IUPAC Name

(2R)-2-(N-[4-amino-5-[4-(difluoromethoxy)benzoyl]-1,3-thiazol-2-yl]-4-chloro-3-fluoroanilino)propanamide

InChI

InChI=1S/C20H16ClF3N4O3S/c1-9(18(26)30)28(11-4-7-13(21)14(22)8-11)20-27-17(25)16(32-20)15(29)10-2-5-12(6-3-10)31-19(23)24/h2-9,19H,25H2,1H3,(H2,26,30)/t9-/m1/s1

InChI Key

VYMXJSJFDJTKHK-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)N)N(C1=CC(=C(C=C1)Cl)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)F)N

Canonical SMILES

CC(C(=O)N)N(C1=CC(=C(C=C1)Cl)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)F)N

Origin of Product

United States

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